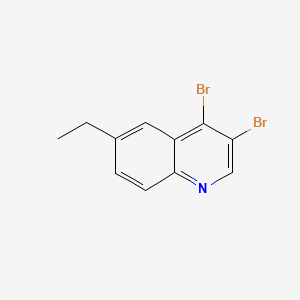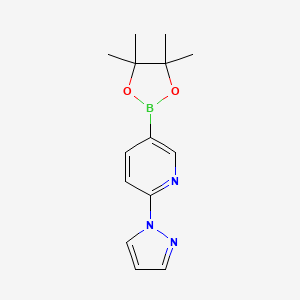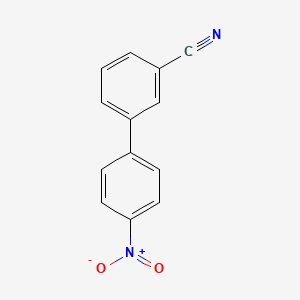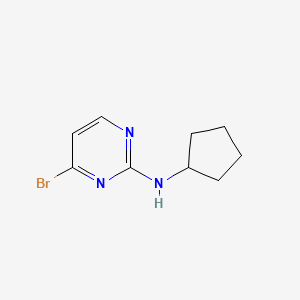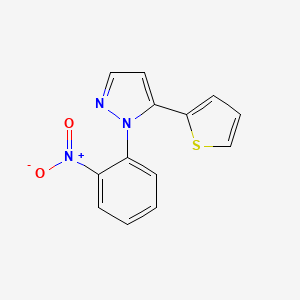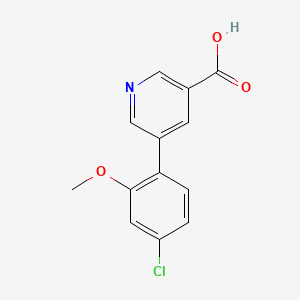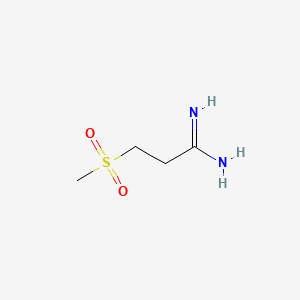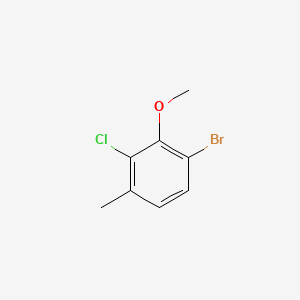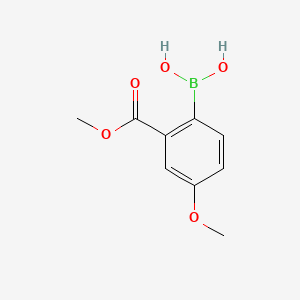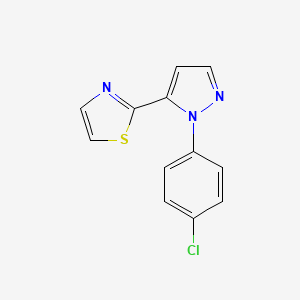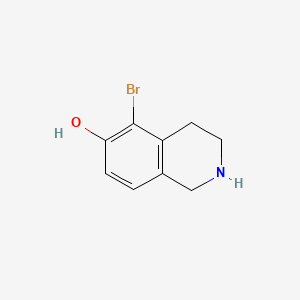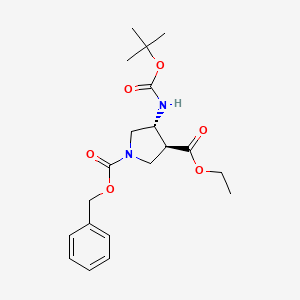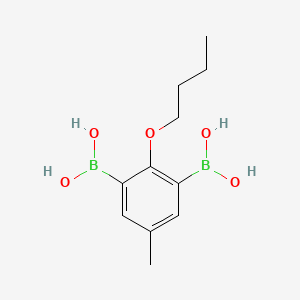
2-Butoxy-5-methyl-1,3-phenylenediboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-5-methyl-1,3-phenylenediboronic acid is an organoboron compound with the molecular formula C11H18B2O5. It is characterized by the presence of two boronic acid groups attached to a phenyl ring, which is further substituted with a butoxy group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid typically involves the borylation of a suitable aromatic precursor. One common method is the palladium-catalyzed borylation of an aryl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-methyl-1,3-phenylenediboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or borane.
Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Scientific Research Applications
2-Butoxy-5-methyl-1,3-phenylenediboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through boronate ester formation.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid involves the interaction of its boronic acid groups with various molecular targets. In cross-coupling reactions, the boronic acid groups undergo transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The butoxy and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single boronic acid group attached to a phenyl ring.
2-Butoxy-1,3-phenylenediboronic acid: Similar to 2-Butoxy-5-methyl-1,3-phenylenediboronic acid but lacks the methyl substituent.
5-Methyl-1,3-phenylenediboronic acid: Similar to this compound but lacks the butoxy substituent.
Uniqueness
This compound is unique due to the presence of both butoxy and methyl substituents on the phenyl ring. These substituents can enhance the solubility and reactivity of the compound, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3-borono-2-butoxy-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18B2O5/c1-3-4-5-18-11-9(12(14)15)6-8(2)7-10(11)13(16)17/h6-7,14-17H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSXRMCYRFRHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCCC)B(O)O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18B2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681697 |
Source


|
| Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-95-6 |
Source


|
| Record name | Boronic acid, B,B′-(2-butoxy-5-methyl-1,3-phenylene)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
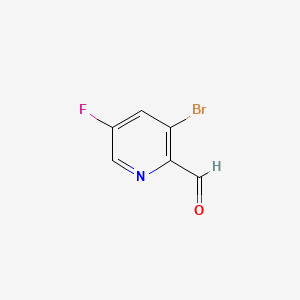
![3-[(Dimethylamino)methyl]-2-heptanone](/img/structure/B580836.png)
